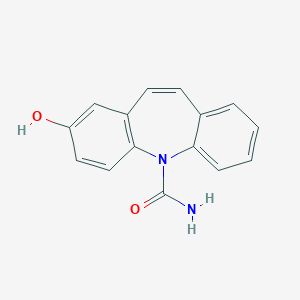

2-Hydroxycarbamazepine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIYMMSJFWLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218201 |

Source

|

| Record name | 2-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68011-66-5 |

Source

|

| Record name | 2-Hydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68011-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68011-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCARBAMAZEPINE, 2- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UT0PR32AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxycarbamazepine synthesis and discovery

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Hydroxycarbamazepine

This guide provides a comprehensive technical overview of 2-Hydroxycarbamazepine (2-OHCBZ), a critical metabolite of the widely prescribed anticonvulsant drug, carbamazepine. We will explore its discovery within the context of drug metabolism, its significance as a precursor in a key bioactivation pathway, and the methodologies for its generation and synthesis for research applications. This document is intended for researchers, chemists, and drug development professionals engaged in pharmacology, toxicology, and medicinal chemistry.

Discovery and Pharmacological Significance

2-Hydroxycarbamazepine is not a pharmaceutical agent itself, but rather a minor yet pivotal human metabolite of carbamazepine (CBZ).[1][2] Its discovery and importance are intrinsically linked to the biotransformation and toxicology of the parent drug.

Metabolic Context: A Minor Pathway with Major Implications

Carbamazepine undergoes extensive metabolism in the liver, with only a small fraction of the drug excreted unchanged.[2] The principal metabolic route is the epoxidation of the dibenzazepine ring to form carbamazepine-10,11-epoxide, a pharmacologically active metabolite.[2][3][4][5]

A secondary, minor pathway involves the aromatic hydroxylation of the carbamazepine structure. This reaction leads to the formation of phenolic metabolites, primarily 2-hydroxycarbamazepine and 3-hydroxycarbamazepine.[2] This hydroxylation is catalyzed by a consortium of Cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes have identified significant contributions from isoforms CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4 .[6][7]

The Bioactivation Pathway: A Gateway to Reactive Intermediates

The scientific interest in 2-OHCBZ escalated with the discovery that it is not an inert detoxification product. Instead, it serves as a crucial intermediate in a bioactivation pathway implicated in carbamazepine-induced idiosyncratic adverse drug reactions, such as Stevens-Johnson syndrome and drug-induced hypersensitivity.[2][8]

The key steps in this pathway are:

-

Formation of 2-OHCBZ: As described above, multiple CYP enzymes hydroxylate the parent carbamazepine molecule at the 2-position.[6]

-

Secondary Oxidation: 2-OHCBZ undergoes further oxidation, a reaction preferentially catalyzed by CYP3A4 , to form a highly reactive carbamazepine iminoquinone (CBZ-IQ) intermediate.[7][8]

-

Nucleophilic Trapping: The electrophilic CBZ-IQ can readily react with endogenous nucleophiles, such as the thiol group in glutathione (GSH), to form covalent adducts.[8][9]

The formation of these adducts is believed to be a critical initiating event in the immunological response underlying carbamazepine hypersensitivity.[8] The interconversion of CBZ-IQ with another metabolite, 2-hydroxyiminostilbene (2-OHIS), is also a feature of this complex pathway.[7][9]

Caption: Metabolic bioactivation of Carbamazepine to a reactive iminoquinone.

Methodologies for Synthesis and Generation

To study its toxicological properties and to serve as an analytical standard, 2-OHCBZ must be produced in a controlled laboratory setting. This is achieved through two primary approaches: in vitro enzymatic generation, which mimics its biological formation, and total chemical synthesis for producing pure, scalable quantities.

In Vitro Enzymatic Generation

This biomimetic approach is essential for studying the kinetics of 2-OHCBZ formation and identifying the specific enzymes involved. The procedure typically uses human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.

Caption: Workflow for the in vitro generation and analysis of 2-OHCBZ.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix by adding potassium phosphate buffer (e.g., 100 mM, pH 7.4), pooled human liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and carbamazepine (dissolved in a suitable solvent like methanol, final concentration typically 30-300 µM).[6]

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated HPLC-UV or LC-MS/MS method for the separation and quantification of 2-OHCBZ.[7]

Studies with recombinant P450s have allowed for the quantification of individual enzyme contributions to carbamazepine 2-hydroxylation.

| CYP450 Isoform | Approximate Contribution to 2-OHCBZ Formation | Reference |

| CYP2E1 | ~30% | [6] |

| CYP1A2 | ~18% | [6] |

| CYP3A4 | ~17% | [6] |

| CYP2B6 | ~15% | [6] |

| CYP2A6 | ~13% | [6] |

Note: Contributions are estimated based on intrinsic clearance (Clint) after adjusting for relative hepatic abundance.[6]

Chemical Synthesis

Chemical synthesis is required to produce pure 2-OHCBZ as a reference standard for analytical methods and for use in toxicological assays. The synthesis begins with the construction of the parent carbamazepine molecule, followed by the challenging regioselective introduction of a hydroxyl group.

Caption: Proposed chemical synthesis route for 2-Hydroxycarbamazepine.

-

Step 1: Synthesis of Carbamazepine: The common starting material is 5H-Dibenzo[b,f]azepine, also known as iminostilbene.[4] Carbamazepine is synthesized via carbamoylation. A typical method involves reacting iminostilbene with isocyanic acid (HNCO), which can be generated in situ from an alkali cyanate (e.g., potassium cyanate, KOCN) and a protic acid like acetic acid.[10]

-

Step 2: Regioselective Hydroxylation (Conceptual): The direct hydroxylation of the electron-rich aromatic rings of carbamazepine is synthetically challenging due to poor regioselectivity. A controlled, multi-step approach is necessary to install the hydroxyl group specifically at the C2 position. While detailed proprietary methods exist, a plausible academic route would involve:

-

Electrophilic Aromatic Substitution: Introduction of a directing group, such as a nitro group (-NO2), which would preferentially add to the 2- and 4-positions.

-

Separation of Isomers: Chromatographic separation of the desired 2-nitro-carbamazepine isomer.

-

Functional Group Transformation: Reduction of the nitro group to an amine (-NH2), followed by a Sandmeyer-type reaction where the amine is converted to a diazonium salt (-N2+) and subsequently displaced by a hydroxyl group upon heating in water.

-

This sequence provides regiochemical control that is otherwise difficult to achieve.

-

Conclusion

2-Hydroxycarbamazepine represents a fascinating case study in drug metabolism, where a minor metabolite plays a major role in the toxicological profile of a parent drug. Its discovery was a direct result of investigating the biotransformation of carbamazepine, and its significance lies in its position as the gateway to a reactive iminoquinone species implicated in severe adverse reactions. The ability to generate 2-OHCBZ through both enzymatic and chemical synthesis provides researchers with the essential tools to further investigate these toxicological mechanisms, develop safer drug candidates, and refine analytical methods for therapeutic drug monitoring.

References

-

Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637–1649. [Link]

-

Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170–1179. [Link]

-

Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819–1826. [Link]

-

Almeida, L., Soares-da-Silva, P. (1992). Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. PubMed. [Link]

-

Pharmacy 180. (n.d.). Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

-

Prathyun, P., & Baidya, F. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3). [Link]

-

Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. PubMed. [Link]

-

National Center for Biotechnology Information. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. National Library of Medicine. [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (2023). The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for Mitigation of Process Deviations. OSTI.GOV. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxycarbamazepine. PubChem. [Link]

-

Zhang, Y., et al. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes. National Center for Biotechnology Information. [Link]

-

Thorn, C. F., et al. (n.d.). Carbamazepine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Ju, C., & Uetrecht, J. P. (1999). Detection of 2-hydroxyiminostilbene in the Urine of Patients Taking Carbamazepine and Its Oxidation to a Reactive Iminoquinone Intermediate. Journal of Pharmacology and Experimental Therapeutics, 288(1), 51-56. [Link]

-

Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. [Link]

Sources

- 1. 2-Hydroxycarbamazepine | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of 2-hydroxyiminostilbene in the urine of patients taking carbamazepine and its oxidation to a reactive iminoquinone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

An In-Depth Technical Guide to 2-Hydroxycarbamazepine: Chemical Properties, Structure, and Analysis

A Senior Application Scientist's Perspective on a Key Carbamazepine Metabolite

Introduction

2-Hydroxycarbamazepine is a primary human metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, carbamazepine.[1][2] As drug development and clinical monitoring increasingly focus on the broader metabolic profile of therapeutics, a comprehensive understanding of key metabolites is paramount. This guide provides a detailed examination of the chemical and structural properties of 2-Hydroxycarbamazepine, its metabolic context, and validated analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound, moving beyond rudimentary data to explain the causality behind its chemical behavior and analytical strategy.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These parameters govern its behavior in both chemical and biological systems.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 3-hydroxybenzo[b][3]benzazepine-11-carboxamide[1]

-

Common Names : 2-Hydroxycarbamazepine, 2-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide[1]

-

CAS Registry Number : 68011-66-5[1]

These identifiers are critical for unambiguous database searching and regulatory documentation. The core structure is a dibenzo[b,f]azepine, a tricyclic system that forms the backbone of carbamazepine and related compounds.[2] 2-Hydroxycarbamazepine is distinguished by a hydroxyl group on one of the benzene rings and a carbamoyl group on the azepine nitrogen.[1]

Structural and Molecular Data

The molecular structure dictates the compound's reactivity, polarity, and ability to interact with biological targets.

Table 1: Core Chemical and Structural Properties of 2-Hydroxycarbamazepine

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Exact Mass | 252.089877630 Da | [1] |

| SMILES | C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O | [1] |

| InChIKey | VPZIYMMSJFWLSP-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

These properties are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods.

Table 2: Physicochemical Properties of 2-Hydroxycarbamazepine

| Property | Value | Comments and Implications | Source(s) |

| Melting Point | >205 °C (decomposes) | High melting point suggests a stable crystalline lattice. Decomposition indicates thermal instability. | [4] |

| logP (predicted) | 2.1 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | [1] |

| pKa (acidic, predicted) | 9.15 (Phenolic -OH) | The phenolic hydroxyl group is weakly acidic. Deprotonation can occur at physiological pH, influencing solubility and binding. | |

| Solubility | Slightly soluble in DMSO and Methanol (requires sonication). | Low aqueous solubility is expected. This is a critical consideration for sample preparation and in vitro assay development. | [4][5] |

Structural Elucidation: A Spectroscopic Approach

While predicted data provides a useful starting point, experimental spectroscopic analysis is the gold standard for structural confirmation. The following sections outline the expected spectroscopic features, drawing analogies from the parent compound, carbamazepine, where specific data for the metabolite is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for identifying and quantifying metabolites in complex biological matrices. For 2-Hydroxycarbamazepine, electrospray ionization (ESI) in positive mode is typically employed.

-

Precursor Ion : The protonated molecule [M+H]⁺ is observed at m/z 253.1 .[1][6]

-

Key Fragmentation : Collision-induced dissociation (CID) of the precursor ion provides structural information. A characteristic and dominant fragmentation is the neutral loss of the carbamoyl group (HNCO, 43 Da), resulting in a major product ion at m/z 210.1 .[1] This transition (m/z 253.1 → 210.1) is highly specific and forms the basis for selective reaction monitoring (SRM) in quantitative LC-MS/MS assays.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton spectrum would be complex due to the aromatic protons. Key expected signals include:

-

Aromatic protons (Ar-H) appearing in the range of δ 7.0-8.0 ppm. The introduction of the -OH group will break the symmetry seen in carbamazepine, leading to more complex splitting patterns.

-

Olefinic protons of the azepine ring (-CH=CH-) as a singlet or two distinct doublets around δ 6.9 ppm.

-

A broad singlet for the carbamoyl protons (-CONH₂) around δ 5.0-6.0 ppm.

-

A singlet for the phenolic proton (-OH), which may be broad and its chemical shift highly dependent on solvent and concentration.

-

-

¹³C NMR : The carbon spectrum would confirm the 15 carbon atoms in the molecule.

-

The carbonyl carbon (-C=O) would appear downfield, typically around δ 155-160 ppm.

-

Aromatic and olefinic carbons would resonate in the δ 120-150 ppm region. The carbon atom attached to the hydroxyl group (C-2) would be shifted downfield compared to its unsubstituted counterpart.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

-

-OH Stretch : A broad absorption band is expected in the region of 3200-3550 cm⁻¹ , characteristic of the phenolic hydroxyl group.

-

N-H Stretch : The -NH₂ of the carbamoyl group will show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.

-

C=O Stretch : A strong, sharp absorption band corresponding to the urea-like carbonyl group is expected around 1670-1690 cm⁻¹ .

-

C=C Stretch : Aromatic and olefinic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.

Metabolic Pathways and Biological Significance

Understanding the formation and fate of 2-Hydroxycarbamazepine is crucial for interpreting its pharmacological and toxicological relevance.

Formation from Carbamazepine

2-Hydroxycarbamazepine is a product of the aromatic hydroxylation of carbamazepine. This is a minor metabolic pathway compared to the major epoxide-diol pathway.[8] However, it is significant because it initiates a bioactivation sequence. The formation is catalyzed by multiple cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and notably, CYP3A4.[] The involvement of multiple enzymes suggests that this metabolic step is less susceptible to inhibition by a single co-administered drug.

Subsequent Bioactivation and Toxicity

The primary toxicological concern with 2-Hydroxycarbamazepine is its role as a precursor to reactive metabolites. It undergoes further oxidation, catalyzed predominantly by CYP3A4 , to form a highly reactive carbamazepine-iminoquinone (CBZ-IQ) intermediate.[] This iminoquinone is an electrophile that can form covalent adducts with cellular macromolecules, including proteins. This bioactivation pathway is implicated in the pathogenesis of idiosyncratic drug reactions and hypersensitivity associated with carbamazepine therapy.[10]

Analytical Methodology: Quantification in Human Plasma

Accurate quantification of 2-Hydroxycarbamazepine is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a robust method for the determination of 2-Hydroxycarbamazepine in human plasma, based on common practices in the field.[6]

Objective: To accurately quantify the concentration of 2-Hydroxycarbamazepine in human plasma samples.

Materials:

-

Human plasma (K₂EDTA anticoagulant)

-

2-Hydroxycarbamazepine certified reference standard

-

Isotopically labeled internal standard (IS), e.g., 2-Hydroxycarbamazepine-d₄ (if available) or a structurally similar analog.

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

Workflow Diagram:

Step-by-Step Procedure:

-

Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-Hydroxycarbamazepine into blank human plasma. Typical concentration ranges might span from 0.5 to 500 ng/mL.

-

Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube. b. Add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration. The use of a 3:1 ratio of organic solvent to plasma is a common and effective choice for precipitating plasma proteins. c. Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and extraction of the analyte. d. Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the analyte, and then re-equilibrate. The gradient must be optimized to ensure separation from isomeric metabolites like 3-Hydroxycarbamazepine.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:

- Ionization Mode: ESI Positive.

- Monitoring Mode: Selected Reaction Monitoring (SRM).

- Transitions:

- 2-Hydroxycarbamazepine:Q1: 253.1 m/z → Q3: 210.1 m/z

- Internal Standard: Monitor the appropriate transition for the chosen IS.

-

Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of 2-Hydroxycarbamazepine in the unknown samples and QCs by back-calculating from the regression equation.

Conclusion

2-Hydroxycarbamazepine is more than a simple metabolite; it is a critical node in a bioactivation pathway with significant toxicological implications. A thorough understanding of its chemical properties, structural features, and metabolic fate is indispensable for professionals in drug development and clinical research. The analytical methods outlined here, centered on LC-MS/MS, provide the necessary specificity and sensitivity to accurately monitor its levels in biological systems. As personalized medicine and safety pharmacology advance, the detailed characterization of such metabolites will continue to be a cornerstone of safer and more effective drug therapy.

References

-

Carbamazepine Toxicity. (2023). In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

PubChem. (n.d.). 2-Hydroxycarbamazepine. National Center for Biotechnology Information. [Link]

-

Ghafour, A. A., & Al-Khamis, K. I. (2023). Management of acute carbamazepine poisoning: A narrative review. World Journal of Clinical Cases, 11(32), 7859–7871. [Link]

-

Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., & Correia, M. A. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(7), 1261-1273. [Link]

-

Kruschke, D., Hinder, M., & Fuhr, U. (2002). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Chromatography B, 772(2), 223-231. [Link]

-

Balaure, P., & Tanc, M. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11), 823-827. [Link]

-

ResearchGate. (n.d.). 5H‐dibenz[b, f]azepine‐5‐carboxamide or 5h‐dibenzazepine‐5‐carboxamide. [Link]

-

Emedicine. (2021). Carbamazepine Toxicity. [Link]

-

Pearce, R. E., Vakkalanka, S. K., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Hydroxycarbamazepine (HMDB0060651). [Link]

-

ResearchGate. (n.d.). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. [Link]

-

PubMed. (2021). Exposing Hidden Conformations of Carbamazepine Appearing Due to Interaction With the Solid Phase by 2D 1H-15N HMBC NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of evaluated formulations and pure carbamazepine. [Link]

-

Al-Bayati, M. F. (2016). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. International Journal of PharmTech Research, 9(8), 34-41. [Link]

-

WikEM. (2021). Carbamazepine toxicity. [Link]

-

ResearchGate. (n.d.). (PDF) LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]

-

PubMed Central. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]

-

ResearchGate. (n.d.). (PDF) FTIR, FTR and UV-Vis analysis of carbamazepine. [Link]

-

PubChem. (n.d.). Carbamazepine. National Center for Biotechnology Information. [Link]

-

PubMed. (2002). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. [Link]

-

ResearchGate. (n.d.). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. [Link]

-

PubMed Central. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]

-

PubMed Central. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

PubMed. (2020). NMR and NQR study of polymorphism in carbamazepine. [Link]

-

PubMed. (1990). Quantitation of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by solid-state nuclear magnetic resonance (NMR). [Link]

-

Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. [Link]

-

ResearchGate. (n.d.). What is the solubility of drug carbamazepine in water at normal temp (25 degrees)? [Link]

-

PubChemLite. (n.d.). 2-hydroxycarbamazepine (C15H12N2O2). [Link]

-

ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of Carbamazepine with experimental techniques and DFT quantum chemical calculations. [Link]

-

PubMed Central. (2014). Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine. [Link]

-

ResearchGate. (n.d.). A theoretical and spectroscopic study of carbamazepine polymorphs. [Link]

-

RJPT. (2019). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. [Link]

Sources

- 1. 2-Hydroxycarbamazepine | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Hydroxy Carbamazepine CAS#: 68011-66-5 [m.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 10. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxycarbamazepine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxycarbamazepine

Abstract

2-Hydroxycarbamazepine (2-OH-CBZ) is a principal aromatic metabolite of the widely prescribed anticonvulsant and mood stabilizer, carbamazepine (CBZ). While often overshadowed by its parent compound and the pharmacologically active epoxide metabolite, understanding the mechanism of action of 2-OH-CBZ is critical for a complete comprehension of carbamazepine's metabolic profile, efficacy, and, most importantly, its association with idiosyncratic drug reactions. This guide delineates the multifaceted role of 2-OH-CBZ, moving beyond a simple description of its formation to a detailed exploration of its function as a key intermediate in a bioactivation pathway with significant toxicological implications. We will examine the enzymatic processes governing its formation, its limited direct pharmacological activity, and its pivotal role as a precursor to reactive metabolites. This analysis is supported by detailed experimental protocols and visual workflows designed for researchers in pharmacology and drug development.

Metabolic Genesis of 2-Hydroxycarbamazepine

The clinical activity and disposition of carbamazepine are intrinsically linked to its extensive hepatic metabolism. While the primary route is the conversion to carbamazepine-10,11-epoxide, a pharmacologically active metabolite, minor pathways involving aromatic hydroxylation are of significant scientific interest[1]. 2-OH-CBZ is formed through one such pathway.

The Role of Cytochrome P450 Isozymes

The formation of 2-OH-CBZ from carbamazepine is a Phase I metabolic reaction catalyzed by a consortium of Cytochrome P450 (CYP) enzymes. Unlike the formation of 3-hydroxycarbamazepine, which is predominantly handled by CYP2B6 and CYP3A4, the 2-hydroxylation pathway involves a broader array of isozymes[2]. In vitro studies using human liver microsomes (HLMs) and recombinant P450s have identified significant contributions from CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4[2][]. This enzymatic promiscuity suggests that the formation of 2-OH-CBZ is a robust metabolic process, less susceptible to inhibition or genetic polymorphism of a single CYP isozyme compared to other pathways.

The rate of 2-OH-CBZ formation is considerably lower than that of 3-hydroxycarbamazepine in HLMs, indicating it is a minor pathway in terms of quantitative output[2].

Caption: Bioactivation of 2-OH-CBZ to a reactive iminoquinone.

Formation of Thiol-Reactive Metabolites

The iminoquinone intermediate (CBZ-IQ) is an electrophilic species that readily reacts with nucleophilic groups on cellular macromolecules, such as the thiol groups in glutathione (GSH) and cysteine residues in proteins.[4] The formation of these covalent adducts can lead to several downstream consequences:

-

Protein Dysfunction: Adduction can alter protein structure and function, leading to cellular stress.

-

Neoantigen Formation: The modified proteins can be recognized as foreign by the immune system, potentially initiating a hypersensitivity reaction.

-

Oxidative Stress: Depletion of cellular nucleophiles like GSH can disrupt the redox balance and lead to oxidative stress.

This CYP3A4-dependent bioactivation of 2-OH-CBZ represents a plausible mechanistic link between carbamazepine administration and the etiology of rare but severe idiosyncratic toxicities.[4][5]

Experimental Methodologies

Investigating the mechanisms described requires specific and robust experimental protocols. The choice of methodology is driven by the need to isolate and characterize distinct biological processes: enzymatic conversion and ion channel modulation.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)

Objective: To quantify the formation of 2-OH-CBZ from CBZ and its subsequent bioactivation, identifying the CYPs involved.

Causality: HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs, making them the gold standard for in vitro metabolism studies. Using a panel of HLMs from different donors or specific recombinant CYPs allows for the precise identification of the enzymes responsible for a given metabolic step.

Methodology:

-

Preparation: Thaw pooled HLM aliquots (e.g., 20 mg/mL protein) on ice. Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in a potassium phosphate buffer (pH 7.4).

-

Incubation Mixture: In a microcentrifuge tube, combine the buffer, HLMs (final concentration ~0.5 mg/mL), and carbamazepine (at various concentrations, e.g., 10-500 µM, dissolved in a suitable solvent like methanol).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system. For bioactivation studies, include a trapping agent like glutathione (GSH) to capture reactive metabolites.

-

Reaction: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Quantify the parent drug, 2-OH-CBZ, and any trapped reactive metabolites against a standard curve.

Protocol: Electrophysiological Analysis via Patch-Clamp

Objective: To determine if 2-OH-CBZ has any direct modulatory effect on voltage-gated sodium channels.

Causality: The patch-clamp technique provides unparalleled resolution for studying ion channel function.[6] It allows for the direct measurement of ionic currents flowing through the channels in real-time and precise control over the cell's membrane potential, making it the definitive method for assessing direct channel modulation by a compound.

Methodology:

-

Cell Preparation: Culture a cell line stably expressing a specific human VGSC subtype (e.g., HEK-293 cells expressing Nav1.7) on glass coverslips.[7][8]

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological ion concentrations.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic environment.

-

Whole-Cell Configuration: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal. Apply a brief pulse of suction to rupture the cell membrane, achieving the whole-cell configuration. This allows control of the intracellular voltage and measurement of the total current from the entire cell membrane.

-

Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) where channels are closed, then stepping to a depolarized potential (e.g., -10 mV) to open the channels, and finally repolarizing to study channel inactivation.[6]

-

Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing 2-OH-CBZ at a relevant concentration.

-

Data Acquisition: Record the sodium currents before, during, and after compound application using an amplifier and data acquisition software. Analyze the data for changes in peak current amplitude, activation kinetics, and inactivation kinetics to determine if 2-OH-CBZ has any inhibitory or modulatory effect.

Conclusion

The mechanism of action of 2-Hydroxycarbamazepine is fundamentally metabolic. While it is a recognized metabolite of carbamazepine, its direct pharmacological activity on neuronal targets like voltage-gated sodium channels is considered minimal. Its true significance lies in its role as a key intermediate in a CYP3A4-mediated bioactivation pathway. This pathway converts 2-OH-CBZ into a reactive iminoquinone species capable of forming covalent adducts with cellular proteins. This process of toxification is a leading hypothesis for the molecular events that can trigger carbamazepine-induced idiosyncratic drug reactions. For researchers in drug development, understanding this dual role—a minor metabolite with a potent, hidden mechanism for toxicity—is essential for developing safer therapeutic agents and for interpreting the complex clinical profile of carbamazepine.

References

-

Title: Carbamazepine Pathway, Pharmacokinetics - ClinPGx Source: PharmGKB URL: [Link]

-

Title: Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene Source: PubMed URL: [Link]

-

Title: Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine Source: PubMed URL: [Link]

-

Title: Dose-dependent metabolism of carbamazepine in humans Source: PubMed URL: [Link]

-

Title: Electrophysiological Approaches for the Study of Ion Channel Function Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: 2-Hydroxycarbamazepine | C15H12N2O2 Source: PubChem, NIH URL: [Link]

-

Title: High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels Source: JoVE URL: [Link]

-

Title: Carbamazepine | C15H12N2O Source: PubChem, NIH URL: [Link]

-

Title: Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites Source: PubMed URL: [Link]

-

Title: Ion Channel Screening - Assay Guidance Manual Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene Source: ResearchGate URL: [Link]

-

Title: Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Epilepsy Medication: What Is a Sodium Channel Blocker? Source: EpilepsyDisease.com URL: [Link]

-

Title: Sidedness of carbamazepine accessibility to voltage-gated sodium channels Source: PubMed URL: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 2-Hydroxycarbamazepine in carbamazepine metabolism

An In-depth Technical Guide: The Role of 2-Hydroxycarbamazepine in Carbamazepine Metabolism

Executive Summary

Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, undergoes extensive hepatic metabolism. While the primary metabolic route proceeds via epoxidation, a minor pathway involving aromatic ring hydroxylation is of profound toxicological and clinical significance. This guide focuses on one such product, 2-hydroxycarbamazepine (2-OH-CBZ). Although formed in smaller quantities, 2-OH-CBZ is a critical intermediate in a bioactivation pathway. It undergoes secondary, CYP3A4-mediated oxidation to form a highly reactive carbamazepine iminoquinone (CBZ-IQ) species. This reactive metabolite can form covalent adducts with cellular macromolecules, a mechanism strongly implicated in the etiology of idiosyncratic drug reactions and hypersensitivity syndromes associated with carbamazepine therapy. This document provides a detailed exploration of the enzymatic formation of 2-OH-CBZ, its subsequent bioactivation, the associated clinical implications, and the state-of-the-art methodologies for its investigation.

Introduction to Carbamazepine (CBZ) Metabolism

Carbamazepine is almost entirely metabolized in the liver, with less than 5% of the parent drug excreted unchanged.[1] The metabolic profile is complex and subject to autoinduction, where CBZ increases the expression of the very enzymes that metabolize it, complicating its pharmacokinetic profile over time.[1][2] Understanding these pathways is paramount for predicting drug-drug interactions, efficacy, and the risk of adverse events.

The Canonical Metabolic Pathway: Epoxidation

The principal route of CBZ metabolism, accounting for a significant portion of its clearance, is the conversion to carbamazepine-10,11-epoxide (CBZ-E).[1][3] This reaction is primarily catalyzed by the cytochrome P450 (CYP) isoform CYP3A4, with contributions from CYP2C8.[1][3] CBZ-E is not an inert metabolite; it is pharmacologically active, contributing to both the therapeutic and toxic effects of the parent drug, and is subsequently hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to the inactive 10,11-trans-dihydroxycarbamazepine.[2][4]

Alternative Pathways: Aromatic Hydroxylation

In addition to epoxidation, CBZ can undergo hydroxylation on its aromatic rings, leading to the formation of phenolic metabolites.[1][3] These are considered minor pathways in terms of quantity but are mechanistically crucial for understanding CBZ's potential for bioactivation. The two primary products of this pathway are 2-hydroxycarbamazepine (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ), which are precursors to reactive species.[1][5][6]

Formation of 2-Hydroxycarbamazepine (2-OH-CBZ): A Minor but Mechanistically Significant Pathway

The formation of 2-OH-CBZ represents a key branching point from the main metabolic stream. It is quantitatively less significant than the epoxidation pathway, with human liver microsomes (HLMs) converting CBZ to 3-hydroxycarbamazepine at rates over 25 times higher than those for 2-hydroxycarbamazepine.[5] However, the downstream fate of 2-OH-CBZ makes its formation a critical event.

The Enzymatic Basis of 2-Hydroxylation

Unlike the relatively specific CYP3A4-dominance in epoxidation, the formation of 2-OH-CBZ is a more promiscuous process, catalyzed by multiple CYP450 isoforms.[3][5] This enzymatic redundancy underscores the robustness of this pathway. In vitro studies using recombinant human P450s have identified significant contributions from at least five separate enzymes.[5][6] The involvement of multiple CYPs suggests that genetic polymorphisms or drug-drug interactions affecting a single isoform may have a limited impact on the overall rate of 2-OH-CBZ formation.

Table 1: Relative Contribution of Human CYP450 Isoforms to 2-Hydroxycarbamazepine Formation

| CYP450 Isoform | Approximate Contribution to Intrinsic Clearance (Cl_int) | Reference |

| CYP2E1 | ~30% | [5] |

| CYP1A2 | ~13-18% | [5] |

| CYP2A6 | ~13-18% | [5] |

| CYP2B6 | ~13-18% | [5] |

| CYP3A4 | ~13-18% | [5] |

Overall Carbamazepine Metabolism

The following diagram illustrates the major metabolic pathways of carbamazepine, highlighting the position of 2-hydroxycarbamazepine as a key intermediate leading away from the primary epoxide-diol route and towards a potential bioactivation cascade.

Caption: Bioactivation of 2-OH-CBZ.

Clinical and Toxicological Implications

The bioactivation pathway originating from 2-OH-CBZ is strongly implicated in the pathogenesis of carbamazepine-induced hypersensitivity reactions. [7][8]These idiosyncratic adverse drug reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are severe, immune-mediated conditions. The formation of drug-protein adducts (neoantigens) is considered a necessary step in initiating the T-cell mediated immune response that characterizes these syndromes. [1][3]Furthermore, the metabolite 2-OHIS has been shown to directly activate inflammasomes, key components of the innate immune system, providing another potential mechanism for initiating an inflammatory cascade. [9]

Detoxification and Elimination of 2-OH-CBZ

When not shunted down the bioactivation pathway, 2-OH-CBZ can be eliminated through Phase II metabolism. The primary route for this is glucuronidation, a process where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group. [10][11]This O-glucuronidation reaction significantly increases the water solubility of the metabolite, creating 2-hydroxycarbamazepine glucuronide, which is then readily excreted in the urine. [10][12]

Methodologies for Studying the 2-OH-CBZ Pathway

Investigating the nuanced role of 2-OH-CBZ requires robust experimental and analytical protocols. The causality behind these experimental choices is to isolate and quantify each step of the metabolic cascade, from formation to bioactivation and detoxification.

In Vitro Experimental Protocols

-

Objective: To identify the specific human CYP450 isoforms responsible for converting CBZ to 2-OH-CBZ.

-

System: Panel of human liver microsomes (HLMs) from multiple donors and a panel of cDNA-expressed recombinant human CYP enzymes (e.g., Bactosomes or Supersomes). This dual-system approach is self-validating; results from the complex HLM mixture should be explainable by the activities of the individual recombinant enzymes.

-

Procedure:

-

Incubate CBZ (at a range of concentrations, e.g., 10-500 µM) with HLMs or individual recombinant CYPs in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding an NADPH-regenerating system. NADPH is the essential cofactor for CYP450 activity.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

-

Analysis: Quantify the formation of 2-OH-CBZ using a validated LC-MS/MS method (see Protocol 6.2.1).

-

Data Interpretation: Correlate the rate of 2-OH-CBZ formation in different HLM samples with the known activity of specific CYPs in those same samples (e.g., using probe substrates). Confirm findings with the activity of the individual recombinant enzymes. [5]

-

Objective: To characterize the conversion of 2-OH-CBZ to reactive metabolites and trap them.

-

System: Recombinant human CYP3A4, as it is the primary enzyme implicated in bioactivation. [7]3. Procedure:

-

Pre-incubate 2-OH-CBZ with the CYP3A4 enzyme system.

-

In parallel incubations, include a trapping agent such as glutathione (GSH) or N-acetylcysteine (NAC). These agents will react with any electrophilic species formed, creating stable adducts that can be detected.

-

Initiate the reaction with an NADPH-regenerating system and incubate at 37°C.

-

Quench the reaction and process the samples as described above.

-

-

Analysis: Use LC-MS/MS to monitor for the depletion of 2-OH-CBZ and the appearance of new peaks corresponding to the predicted mass of the GSH or NAC adducts of CBZ-IQ.

-

Data Interpretation: The appearance of trapped adducts only in the presence of an active enzyme system and the substrate (2-OH-CBZ) provides direct evidence of reactive metabolite formation. [7][8]

Bioanalytical Techniques for Metabolite Quantification

-

Objective: To accurately and sensitively quantify CBZ, 2-OH-CBZ, and other key metabolites in a biological matrix (e.g., plasma, microsomal incubate).

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatography:

-

Column: A C8 or C18 reversed-phase column (e.g., Zorbax eclipse, Spherisorb ODS2). [13][14][15] * Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2 mM formate buffer, pH 3). Chromatographic separation is critical as 2-OH-CBZ and 3-OH-CBZ are isomers and have identical mass, requiring separation before detection. [14][16]4. Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Time-scheduled Selected Reaction Monitoring (SRM). This enhances sensitivity and specificity by monitoring for a specific precursor-to-product ion transition only during the time window when the analyte is expected to elute from the column.

-

SRM Transitions: For 2-OH-CBZ, the precursor ion is m/z 253. A characteristic product ion (e.g., m/z 210) is monitored. [16]5. Validation: The method must be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines to ensure trustworthy data.

-

Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism workflow.

Conclusion and Future Directions

2-Hydroxycarbamazepine occupies a critical junction in the metabolic fate of its parent drug. It represents both a minor detoxification product and the essential precursor in a significant bioactivation pathway linked to severe idiosyncratic toxicity. The formation of 2-OH-CBZ by a host of CYP450 enzymes and its subsequent oxidation by CYP3A4 to a reactive iminoquinone is a key mechanistic hypothesis for carbamazepine-induced hypersensitivity.

Future research should focus on quantifying the precise contribution of this pathway to overall CBZ-induced toxicity in vivo. Further investigation into the genetic factors, such as polymorphisms in the various CYPs involved or in UGTs, that may predispose individuals to shunt a greater proportion of their CBZ dose down this hazardous pathway is essential for developing personalized medicine strategies to mitigate the risk of these severe adverse reactions.

References

-

ClinPGx. Carbamazepine Pathway, Pharmacokinetics. [Link]

-

Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Tirona, R. G., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and genomics, 22(12), 906. [Link]

-

Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2, 3-dihydroxycarbamazepine. Drug metabolism and disposition, 36(8), 1637-1649. [Link]

-

Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]

-

Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug metabolism and disposition, 36(8), 1637-1649. [Link]

-

Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2-and 3-hydroxylated metabolites. Drug metabolism and disposition, 30(11), 1170-1179. [Link]

-

Al-Tannak, N. F., Lo, A. C., & Tai, D. W. (2016). Metabolism pathway of Carbamazepine with all previously identified metabolites and enzymes. ResearchGate. [Link]

-

Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of Carbamazepine Bioactivation in Vitro I. Characterization of Human Cytochromes P450 Responsible for the Formation of 2- and 3-Hydroxylated Metabolites. ResearchGate. [Link]

-

Chen, Y., Liu, L., He, J., Wang, Y., & Chen, Y. (2024). Scheme for the synthesis of 2-hydroxycarbamazepine. ResearchGate. [Link]

-

Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. [Link]

-

Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. ResearchGate. [Link]

-

Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its five metabolites in aqueous samples using liquid chromatography− electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731-3738. [Link]

-

Argikar, S. V., & Remmel, R. P. (2009). N-Glucuronidation of Carbamazepine in Human Tissues Is Mediated by UGT2B7. ResearchGate. [Link]

-

Small Molecule Pathway Database. (n.d.). Carbamazepine Metabolism Pathway. SMPDB. [Link]

-

Esteves, S., D'Anciães, A., Fortuna, A., & Falcão, A. (2020). Metabolic pathways of carbamazepine (CBZ) and oxcarbazepine (OXC) to their active metabolites. ResearchGate. [Link]

-

Al-Za’abi, M. A., Nagale, D., & Al-Hadhrami, A. (2020). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of pharmaceutical analysis, 10(2), 101-115. [Link]

-

Ethell, B. T., & Edeki, T. (2001). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of chromatography B: Biomedical sciences and applications, 755(1-2), 249-259. [Link]

-

Patel, J. R., Suhagia, B. N., & Patel, M. M. (2010). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. ResearchGate. [Link]

-

Higuchi, Y., Yano, A., Takamura, N., Okazaki, O., & Uetrecht, J. P. (2019). The 2-hydroxyiminostilbene metabolite of carbamazepine or the supernatant from incubation of hepatocytes with carbamazepine activates inflammasomes: implications for carbamazepine-induced hypersensitivity reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxycarbamazepine. PubChem. [Link]

-

Kerr, B. M., Thummel, K. E., Levy, R. H., & Slattery, J. T. (1994). Dose-dependent metabolism of carbamazepine in humans. Clinical pharmacology and therapeutics, 56(6 Pt 1), 621-630. [Link]

-

Lynn, R. K., Smith, R. G., Thompson, R. M., Deinzer, M. L., Griffin, D., & Gerber, N. (1978). Characterization of glucuronide metabolites of carbamazepine in human urine by gas chromatography and mass spectrometry. Drug metabolism and disposition, 6(4), 494-501. [Link]

-

Mandrioli, R., Albani, F., Casamenti, G., Sabbioni, C., & Raggi, M. A. (2001). Simultaneous high-performance liquid chromatography determination of carbamazepine and five of its metabolites in plasma of epileptic patients. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 109-116. [Link]

-

Maan, J. S., Duong, T. V., & Saadabadi, A. (2023). Carbamazepine Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Life in the Fastlane. (2020). Carbamazepine toxicity. LITFL. [Link]

-

Morselli, P. L. (1977). Clinical pharmacokinetics of carbamazepine. Clinical pharmacokinetics, 2(2), 115-136. [Link]

-

Semantic Scholar. (n.d.). 2-hydroxycarbamazepine. Semantic Scholar. [Link]

-

Ghannoum, M., & Nolin, T. D. (2018). Carbamazepine Toxicity. Medscape. [Link]

-

WikEM. (2021). Carbamazepine toxicity. WikEM. [Link]

-

Wikipedia. (2023). Glucuronidation. Wikipedia. [Link]

-

Lv, X., Fan, X., & Wang, C. (2019). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Pharmaceutics, 11(10), 498. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucuronidation - Wikipedia [en.wikipedia.org]

- 12. Characterization of glucuronide metabolites of carbamazepine in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

2-Hydroxycarbamazepine and Cytochrome P450 Induction: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The induction of cytochrome P450 (CYP) enzymes is a critical mechanism underlying many clinically significant drug-drug interactions (DDIs), potentially leading to decreased therapeutic efficacy or increased toxicity. Within the family of dibenzazepine carboxamide antiepileptics, a clear distinction in CYP induction potential exists between the parent drug, carbamazepine, and the active metabolite of oxcarbazepine. This guide clarifies a common point of confusion: while 2-hydroxycarbamazepine is a metabolite of carbamazepine, the primary focus of induction studies for the second-generation drug, oxcarbazepine, is its major and pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine (MHD) , also known as licarbazepine.

This document provides a detailed technical overview of the molecular mechanisms by which MHD induces CYP enzymes, focusing on CYP3A4 and CYP2B6. We present field-proven, step-by-step in vitro protocols for accurately assessing this induction potential using the industry-accepted gold standard of primary human hepatocytes. By elucidating the causality behind experimental design and data interpretation, this guide serves as an essential resource for drug development professionals tasked with characterizing the DDI profile of new chemical entities and contextualizing the relatively modest induction potential of MHD compared to its predecessor, carbamazepine.

Pharmacological Context: Unraveling the Metabolites

A precise understanding of the metabolic pathways of carbamazepine (CBZ) and oxcarbazepine (OXC) is fundamental to evaluating their respective DDI profiles. While structurally similar, their biotransformation routes and resulting metabolites have vastly different implications for CYP enzyme activity.

Oxcarbazepine (OXC): OXC is a prodrug that undergoes rapid and extensive reduction by cytosolic arylketone reductases in the liver to its pharmacologically active metabolite, MHD.[1][2] This single metabolite is responsible for the majority of the drug's therapeutic effect.[1][3] Unlike CBZ, OXC is minimally metabolized by CYP enzymes, a key design feature intended to reduce DDI potential.[2]

Carbamazepine (CBZ): In contrast, CBZ metabolism is more complex and heavily reliant on CYP enzymes. It is metabolized via multiple pathways, including the formation of the active carbamazepine-10,11-epoxide (catalyzed primarily by CYP3A4) and various hydroxylated metabolites, such as 2-hydroxycarbamazepine and 3-hydroxycarbamazepine.[4][5][6] The formation of 2-hydroxycarbamazepine involves multiple P450s, including CYP1A2, 2A6, 2B6, 2E1, and 3A4.[4] It is CBZ itself that is known to be a strong inducer of multiple CYP enzymes.[5][7][8]

The focus of this guide is the induction potential of MHD , the active metabolite of oxcarbazepine, as it represents the primary circulating entity responsible for potential interactions following oxcarbazepine administration.

Caption: Comparative metabolic pathways of Oxcarbazepine and Carbamazepine.

Molecular Mechanism of Induction: The Nuclear Receptor Pathway

The induction of CYP enzymes is a transcriptional event mediated primarily by ligand-activated nuclear receptors.[9][10] The principal receptors involved in the induction of drug-metabolizing enzymes are the Pregnane X Receptor (PXR, NR1I2) and the Constitutive Androstane Receptor (CAR, NR1I3).[11][12][13] These receptors function as xenobiotic sensors that, upon activation, increase the expression of genes involved in the metabolism and clearance of foreign compounds.[14]

The established mechanism proceeds as follows:

-

Ligand Binding: A perpetrator drug or its metabolite (e.g., MHD) enters the hepatocyte and binds to PXR or CAR in the cytoplasm.[14]

-

Nuclear Translocation: This binding event triggers a conformational change, causing the receptor to translocate into the nucleus.

-

Heterodimerization: Inside the nucleus, the activated receptor forms a heterodimer with the Retinoid X Receptor (RXR).[11]

-

DNA Binding & Transcription: The PXR/RXR or CAR/RXR complex binds to specific DNA sequences, known as xenobiotic response elements (XREs), located in the promoter regions of target genes.[15]

-

Gene Expression: This binding recruits coactivator proteins and initiates the transcription of target genes, leading to increased mRNA and, subsequently, higher levels of functional enzyme (e.g., CYP3A4, CYP2B6).[14]

Carbamazepine is a well-characterized strong activator of both PXR and CAR.[11] In contrast, studies have demonstrated that oxcarbazepine and MHD have a significantly lower induction potential.[16][17] This weaker interaction with nuclear receptors is the molecular basis for the reduced DDI profile of oxcarbazepine compared to carbamazepine.

Caption: The nuclear receptor-mediated pathway of CYP450 induction.

In Vitro Assessment: A Self-Validating Protocol

Regulatory agencies like the FDA and EMA require rigorous in vitro evaluation of the potential for new drugs to cause CYP induction.[18][19][20] The most accepted in vitro model for this purpose is cryopreserved or fresh primary human hepatocytes, as they contain the full complement of human-relevant receptors, enzymes, and cofactors necessary to accurately model the induction response.[10][21]

Comparative Induction Potential

In vitro studies consistently show that oxcarbazepine and MHD are weaker inducers than carbamazepine.

| Compound | Target Enzyme | Fold Induction (mRNA) | Relative Potency |

| Carbamazepine | CYP3A4 | 8.3 (range: 3.5-14.5)[16] | Strong |

| CYP2B6 | 14.8 (range: 3.1-29.1)[16] | Strong | |

| MHD | CYP3A4 | 2.7 (range: 0.8-5.7)[16] | Weak |

| CYP2B6 | 7.0 (range: 2.5-10.8)[16] | Moderate | |

| Oxcarbazepine | CYP3A4 | 3.5 (range: 1.2-7.4)[16] | Weak |

| CYP2B6 | 11.5 (range: 3.2-19.3)[16] | Moderate |

Data synthesized from studies using human hepatocytes.[16][17]

Workflow for In Vitro CYP Induction Assessment

The following protocol describes a robust, self-validating system for quantifying the induction potential of a test compound like MHD.

Caption: Standard experimental workflow for in vitro CYP induction studies.

Detailed Step-by-Step Methodology

1. Cell Culture and Plating:

-

Causality: The use of cryopreserved primary human hepatocytes from multiple donors (typically at least three) is critical to account for inter-individual variability in receptor expression and induction response. A collagen coating on culture plates is essential for proper cell attachment and maintenance of the hepatocyte phenotype.

-

Protocol:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer cells to pre-warmed plating medium.

-

Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.

-

Seed cells onto collagen-coated plates (e.g., 48-well format) at a density that achieves a confluent monolayer.

-

Incubate at 37°C, 5% CO₂ for 4-6 hours to allow for attachment.

-

Replace plating medium with fresh culture medium (e.g., Williams' Medium E with supplements).

-

2. Compound Treatment:

-

Causality: A 72-hour treatment period with daily media changes is standard. This duration is sufficient to observe maximal induction of mRNA and enzyme protein. Including a positive control (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6) and a vehicle control (e.g., 0.1% DMSO) is mandatory for a self-validating experiment. The positive control confirms the cells are responsive, while the vehicle control provides the baseline for calculating fold-induction.

-

Protocol:

-

After a 24-48 hour stabilization period, prepare dosing solutions of the test article (MHD), positive controls, and vehicle control in culture medium. A typical concentration range for the test article spans from 0.1 to 100 µM.

-

Aspirate old medium from the cells and replace with the appropriate dosing solutions.

-

Return plates to the incubator.

-

Repeat the dosing procedure every 24 hours for a total of 72 hours.

-

3. Endpoint 1: mRNA Quantification (qRT-PCR):

-

Causality: Measuring mRNA levels is a direct and sensitive assessment of transcriptional activation.[22] It is less susceptible to confounding by direct enzyme inhibition from the test compound than activity assays.

-

Protocol:

-

After 72 hours, wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well and harvest the lysate.

-

Extract total RNA using a validated commercial kit (e.g., RNeasy).

-

Assess RNA quantity and quality (e.g., NanoDrop, Bioanalyzer).

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR (qRT-PCR) using validated primers for target genes (CYP3A4, CYP2B6, CYP1A2) and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the fold-change in mRNA expression relative to the vehicle control using the ΔΔCt method.

-

4. Endpoint 2: Enzyme Activity Assay:

-

Causality: This functional assay confirms that the observed increase in mRNA translates to an increase in catalytically active protein. It provides the most clinically relevant data but must be interpreted cautiously if the test compound is also an inhibitor of the same enzyme.

-

Protocol:

-

After 72 hours, wash the cell monolayer with PBS.

-

Incubate the cells with a cocktail of specific probe substrates in fresh medium (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6) for a defined period (e.g., 30-60 minutes).

-

Collect the supernatant (or cell lysate for some probes).

-

Stop the reaction (e.g., by adding acetonitrile).

-

Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam, hydroxybupropion) using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation and determine the fold-increase in activity relative to the vehicle control.

-

Clinical Relevance and Drug Development Implications

The in vitro data for MHD translates to a more favorable clinical DDI profile compared to carbamazepine.

-

MHD (from Oxcarbazepine/Eslicarbazepine Acetate): Classified as a weak inducer of CYP3A4 and a moderate inducer of CYP2B6.[23][24] This means it can increase the clearance of sensitive CYP3A4 substrates, such as hormonal contraceptives, potentially reducing their efficacy. Dose adjustments of co-administered drugs may be necessary.[23] It also displays some inhibitory effects, notably on CYP2C19.[23][25]

-

Carbamazepine: A strong inducer of CYP3A4 and CYP2B6, causing clinically significant DDIs that can lead to therapeutic failure of numerous co-administered drugs.[5][26][27] Its auto-induction of its own metabolism further complicates dosing.[16]

For drug development professionals, these findings underscore a key principle: minor structural modifications can drastically alter a drug's metabolic and DDI profile. The development of oxcarbazepine and eslicarbazepine acetate demonstrates a successful strategy to mitigate the problematic induction liability of a parent compound.[23] When evaluating a new chemical entity, an early assessment using the protocols described herein is essential to identify and manage potential DDI risks, informing clinical study design and ultimate labeling recommendations in accordance with FDA and EMA guidelines.[28][29]

References

- Hewitt, N. J., Lecluyse, E. L., & Ferguson, S. S. (n.d.).

- Chu, V., et al. (n.d.). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Pharmaceutical Research.